molecular formula C30H21I7N2Na2O8 B1202310 Liotrix CAS No. 8065-29-0

Liotrix

Número de catálogo B1202310
Número CAS: 8065-29-0
Peso molecular: 1471.8 g/mol
Clave InChI: LKYWLLWWYBVUPP-XOCLESOZSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Liotrix is a phenylalanine derivative.
Liotrix is a synthetically derived thyroid hormone replacement preparation. It consists of levothyroxine sodium (thyroxine, T4) and liothyronine sodium (triiodothyronine, T3) in a 4 to 1 ratio by weight. Liotrix was developed when it was believed that serum levels of both T4 and T3 were maintained by direct thyroidal secretion. It is now known that the thyroid gland secretes approximately ten times more T4 than T3 and that 80% of serum T3 is derived from deiodination of T4 in peripheral tissues. Administration of levothyroxine alone is sufficient for maintaining serum T4 and T3 levels in most patients and combination hormone replacement therapy generally offers no therapeutic advantage. In fact, administration of T3 may result in supratherapeutic levels of T3.

Aplicaciones Científicas De Investigación

Analysis Techniques for Liotrix

Research has developed sensitive analytical procedures for estimating Liotrix in tablet formulations. A study by Rapaka et al. (1981) established methods for analyzing Liotrix (a combination of levothyroxine sodium and liothyronine sodium) in tablet forms. The procedures included the use of 3,3-,5-triiodothyronine as an internal standard, acidic butanol extraction, and high-performance liquid chromatographic analysis. This method facilitated content uniformity studies and dissolution studies on Liotrix tablets, proving essential for quality control in pharmaceutical formulations (Rapaka, Knight, & Prasad, 1981).

Therapeutic Management in Hypothyroidism

Cobb and Jackson (1978) reviewed the therapeutic management of hypothyroidism, highlighting the use of Liotrix among other thyroid agents. The paper detailed the specific hypothyroid states for which drug therapy with Liotrix and other agents is discussed, offering insights into its clinical applications. However, the authors preferred levothyroxine sodium due to its consistent potency and ease of interpretation of thyroid hormone levels (Cobb & Jackson, 1978).

Liotrix and Pseudotumor Cerebri

A study by Huseman and Torkelson (1985) acknowledged an association between Liotrix treatment and pseudotumor cerebri, a condition mimicking brain tumors. The paper explored the serum cortisol concentration during Liotrix treatment, contributing to the understanding of its effects beyond thyroid regulation (Huseman & Torkelson, 1985).

Propiedades

Número CAS

8065-29-0

Nombre del producto

Liotrix

Fórmula molecular

C30H21I7N2Na2O8

Peso molecular

1471.8 g/mol

Nombre IUPAC

disodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1

Clave InChI

LKYWLLWWYBVUPP-XOCLESOZSA-L

SMILES isomérico

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+].[Na+]

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

SMILES canónico

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

Otros números CAS

8065-29-0

Números CAS relacionados

8061-58-3 (Parent)

Sinónimos

Euthroid
Euthyral
liotrix
Thyreotom
Thyrolar
thyroxine - triiodothyronine combination
thyroxine - triiodothyronine combination, monosodium salt
thyroxine, triiodothyronine drug combination
triiodothyronine - thyroxine combination

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liotrix
Reactant of Route 2
Liotrix
Reactant of Route 3
Liotrix
Reactant of Route 4
Liotrix
Reactant of Route 5
Liotrix
Reactant of Route 6
Liotrix

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.